Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-, is an organic compound with significant relevance in chemical synthesis and biological research. This compound features a nitro group and a methoxyphenoxy substituent, which contribute to its chemical reactivity and potential applications. Its molecular formula is and it has a molecular weight of approximately .
This compound belongs to the class of aromatic nitriles, characterized by the presence of a cyano group () attached to an aromatic ring. It also contains a nitro group () and an ether linkage from the methoxyphenyl group, which classifies it as a complex substituted aromatic compound.
The synthesis of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- typically involves nucleophilic substitution reactions. The primary method includes:
The reaction conditions can be optimized for better yield and purity. Industrial methods may employ continuous flow reactors and adhere to green chemistry principles by utilizing recyclable solvents and catalysts .
The molecular structure of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- can be represented as follows:
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
HNBGIGBUYIOXGC-UHFFFAOYSA-N
The structure features a central benzonitrile core with a methoxy group and a nitro group positioned on the aromatic rings .
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- can undergo several chemical transformations:
Common reagents for these reactions include:
Major products formed from these reactions include:
The mechanism of action for benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- primarily involves its reactivity due to the electron-withdrawing nature of the nitro group and the nucleophilicity of the methoxy-substituted phenol.
In reduction reactions, for instance:
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- exhibits several notable physical properties:
Key chemical properties include:
Relevant data includes:
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- has diverse applications in scientific research:
These applications highlight its significance not only in academic research but also in industrial contexts where novel materials are developed for various uses.
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: